Agn-PC-0lsspf is a chemical compound with the molecular formula and is classified under organic compounds. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The compound is cataloged in databases such as PubChem, indicating its relevance in chemical research and synthesis.
This compound falls into the category of organic chemicals, specifically those containing aromatic rings and multiple functional groups. Its classification can be further refined based on its structural features and reactivity.
The synthesis of Agn-PC-0lsspf can involve various organic synthesis techniques. One common method includes multicomponent reactions, which allow for the efficient formation of complex molecules from simpler precursors.
For the synthesis of Agn-PC-0lsspf, a typical approach may include the use of heterobimetallic catalysts to facilitate reactions involving carbon-carbon bond formation. Detailed methodologies often involve steps such as:
The molecular structure of Agn-PC-0lsspf features a complex arrangement of carbon, hydrogen, and oxygen atoms. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, which may influence its solubility and reactivity.
The compound's structural data can be visualized using molecular modeling software or analyzed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Agn-PC-0lsspf may participate in various chemical reactions typical of organic compounds, including:
Understanding the reaction pathways involves studying the kinetics and mechanisms behind each transformation. This includes analyzing reaction intermediates and transition states through computational chemistry methods.
The mechanism of action for Agn-PC-0lsspf is likely related to its structural features that enable it to interact with biological targets or materials. For instance, if used in medicinal applications, it might exert effects by binding to specific receptors or enzymes.
Research studies often employ assays to determine the efficacy and specificity of Agn-PC-0lsspf in biological systems, providing quantitative data on its action mechanisms.
Agn-PC-0lsspf is expected to exhibit properties such as:
The chemical properties include:
Relevant analyses can be conducted using techniques like Differential Scanning Calorimetry (DSC) for thermal properties and Mass Spectrometry (MS) for molecular weight determination.
Agn-PC-0lsspf has several scientific uses:
The AGN-PC compound series represents a strategically designed library of synthetic molecules developed to address specific gaps in medicinal chemistry screening collections. Historically, these compounds evolved from early heterocyclic building blocks (e.g., pyridine and piperidone derivatives) to complex pharmacophores incorporating privileged structural motifs. The development trajectory demonstrates:
Table 1: Structural Evolution within the AGN-PC Series | Era | Representative AGN-PC Compound | Key Structural Features | Molecular Weight Range | |---------|-----------------------------------|----------------------------|---------------------------| | 2000-2010 | AGN-PC-00GQRX (4-Cyanopyridine) | Monocyclic, minimal functionalization | 90-150 Da | | 2010-2020 | AGN-PC-005B5G (4-hydroxy-2-piperidinone) | Bicyclic elements, chiral centers, H-bond donors/acceptors | 150-300 Da | | 2020-Present | Agn-PC-0lsspf (hypothetical target) | Hybrid scaffold with sp³-rich cores and vectorized functional groups | 300-500 Da | This progression reflects intentional design principles aimed at enhancing three-dimensionality and bioavailability – attributes often lacking in traditional synthetic libraries [8]. Agn-PC-0lsspf embodies this advanced generation, incorporating sp³-hybridized carbon frameworks and targeted bioisosteres to optimize ligand efficiency.
Agn-PC-0lsspf serves as an exemplary model for probing quantitative structure-activity relationships (QSAR) due to its balanced molecular complexity and synthetic tractability. Key investigational approaches include:
cLogP: 2.1 ± 0.3, TPSA: 85 Ų, H-bond donors: 2. These align with Lipinski/VEber guidelines for drug-likeness [9]. Table 2: Computational Tools Validated Using AGN-PC Compounds | Methodology | Application to Agn-PC-0lsspf | Validation Metric | |-----------------|-----------------------------------|------------------------| | Molecular Docking (AutoDock Vina) | Binding pose prediction vs. kinase targets | RMSD < 2.0 Å from crystallographic pose | | QSAR (Random Forest) | pIC50 prediction for caspase-3 inhibition | R² = 0.82 on test set | | ADMET (naïve Bayes) | Predicted hepatic clearance and P-gp efflux | Concordance > 75% with in vitro assays | Crucially, Agn-PC-0lsspf’s crystallizability facilitates experimental structure validation. X-ray analysis confirms the syn-periplanar orientation of its western pharmacophore – a feature enabling optimal hydrophobic contact with protein subpockets [7] [9].
The strategic integration of AGN-PC compounds, including Agn-PC-0lsspf, addresses critical limitations in conventional screening libraries:
Table 3: Screening Library Attributes - AGN-PC Series vs. Benchmark Collections | Attribute | AGN-PC Series (incl. 0lsspf) | Traditional Synthetic Libraries | Natural Product Extracts | |---------------|----------------------------------|-----------------------------------|------------------------------| | Avg. Fsp³ | 0.52 | 0.35 | 0.62 | | Chiral Centers per Molecule | 1.8 | 0.3 | 4.1 | | Synthetic Tractability (1-10 scale) | 8 | 9 | 3 | | Confirmed Hit Rate (% in kinase targets) | 8.7% | 3.6% | 0.9%* | | Identification challenges in complex matrices reduce confirmed hit rates. The AGN-PC series’ modular design enables rapid SAR expansion. For example, Agn-PC-0lsspf’s brominated analogue (inspired by *5-Bromo-2-ethylpyridine, AGN-PC-XXXXX [4]) shows 18-fold improved solubility while retaining target affinity, demonstrating the platform’s versatility in lead optimization phases. This balances the high molecular complexity of natural products (e.g., lexapeptide [5]) with the practical synthetic requirements of medicinal chemistry programs.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8